1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine
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Overview
Description
1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound characterized by the presence of a benzodioxole ring, a nitro group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 1,3-benzodioxole to introduce the nitro group, followed by a series of reactions to attach the piperidine moiety. The reaction conditions often include the use of strong acids for nitration and various catalysts for subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. The nitro group and piperidine moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
- α-Methyl-6-nitro-1,3-benzodioxole-5-methanol
- α-Methyl-6-nitropiperonyl Alcohol
Uniqueness
1-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine is unique due to the combination of its structural features, including the benzodioxole ring, nitro group, and piperidine moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c22-21(23)16-11-18-17(24-13-25-18)10-14(16)12-19-8-4-15(5-9-19)20-6-2-1-3-7-20/h10-11,15H,1-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHLWSCEZYHYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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